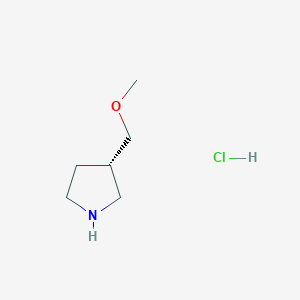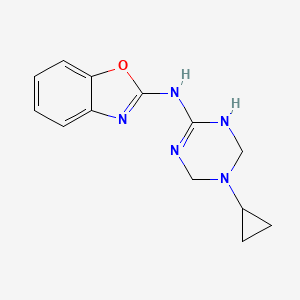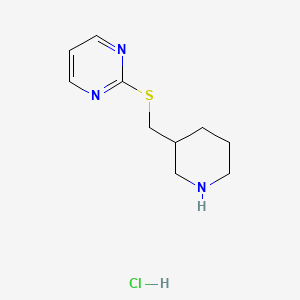
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, also known as CP-Pyrrolidin-3-ol, is a heterocyclic compound belonging to the pyrrolidin-3-ol family. This compound has been studied extensively for its potential applications in a range of scientific research areas, including drug design, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Surface Protection and Corrosion Inhibition
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol has been explored for its potential in protecting surfaces and inhibiting corrosion. Studies have demonstrated its effectiveness in protecting mild steel surfaces against corrosion in hydrochloric acid solutions. These pyridazine derivatives, including 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, have been found to act as mixed-type inhibitors, influencing both the oxidative and reductive reactions involved in the corrosion process. Their ability to form pseudo-capacitive protective films on steel surfaces was confirmed through various techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy (Olasunkanmi et al., 2018).
Analgesic Properties
Research has also delved into the analgesic properties of derivatives of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol. An experimental study highlighted the synthesis of certain derivatives and their in vivo analgesic effects in animal models. These compounds were evaluated using molecular docking interactions and demonstrated promising analgesic potentials, suggesting potential therapeutic applications (Aggarwal et al., 2020).
Interaction with Steel in Corrosive Environments
Further studies on the interaction of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol with mild steel in corrosive environments have been conducted. These investigations utilized theoretical computational chemistry techniques along with electrochemical and spectroscopic methods. The studies indicated that the pyridazine derivatives increased corrosion inhibition efficiency and interacted chemically with mild steel. The pyridazine ring was found to play a significant role in these interactions (Mashuga et al., 2017).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs containing the 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol structure have been analyzed. Studies using X-ray diffraction and molecular-orbital calculations have provided insights into the orientation and electronic delocalization in these compounds, which are crucial for understanding their pharmacological actions (Georges et al., 1989).
Eigenschaften
IUPAC Name |
1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKMXPPMDKWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)

![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
